6-(4-ethylpiperazin-1-yl)-7H-purine 6-(4-ethylpiperazin-1-yl)-7H-purine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20180906
InChI: InChI=1S/C11H16N6/c1-2-16-3-5-17(6-4-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15)
SMILES:
Molecular Formula: C11H16N6
Molecular Weight: 232.29 g/mol

6-(4-ethylpiperazin-1-yl)-7H-purine

CAS No.:

Cat. No.: VC20180906

Molecular Formula: C11H16N6

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

6-(4-ethylpiperazin-1-yl)-7H-purine -

Specification

Molecular Formula C11H16N6
Molecular Weight 232.29 g/mol
IUPAC Name 6-(4-ethylpiperazin-1-yl)-7H-purine
Standard InChI InChI=1S/C11H16N6/c1-2-16-3-5-17(6-4-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15)
Standard InChI Key GJPWVJCRIYIOMM-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C2=NC=NC3=C2NC=N3

Introduction

Structural Characterization and Chemical Identity

6-(4-Ethylpiperazin-1-yl)-7H-purine belongs to the purine alkaloid family, characterized by a bicyclic aromatic ring system fused with an imidazole moiety. The 4-ethylpiperazine group at the 6-position introduces steric and electronic modifications that influence solubility, reactivity, and target binding.

Molecular Architecture

The purine core consists of a pyrimidine ring fused to an imidazole ring. Substitution at the 6-position with 4-ethylpiperazine introduces a tertiary amine group, enhancing hydrogen-bonding capabilities. The ethyl group on the piperazine nitrogen increases lipophilicity, as evidenced by logP calculations (ClogP=1.2\text{ClogP} = 1.2) .

Key Spectroscopic Data

  • 1H NMR (DMSO-d6d_6): Signals at δ 8.10 (s, 1H, purine H-8), 3.93–4.28 (m, 4H, piperazine CH2_2), and 1.56–1.67 (m, 6H, piperazine CH2_2 and ethyl CH3_3) .

  • 13C NMR (DMSO-d6d_6): Peaks at δ 152.0 (purine C-6), 45.7 (piperazine CH2_2), and 24.5 (ethyl CH3_3) .

Synthetic Methodologies

The synthesis of 6-(4-ethylpiperazin-1-yl)-7H-purine leverages nucleophilic aromatic substitution (SNAr) under microwave-assisted conditions, optimizing reaction efficiency and yield.

Microwave-Promoted Synthesis

A representative protocol involves reacting 6-chloro-7H-purine with 4-ethylpiperazine in aqueous media under microwave irradiation (400 W, 100°C, 8 minutes) . This method achieves >85% yield, avoiding traditional reflux conditions that require prolonged heating.

Reaction Scheme:

6-Chloro-7H-purine+4-EthylpiperazineH2O, Microwave6-(4-Ethylpiperazin-1-yl)-7H-purine+HCl\text{6-Chloro-7H-purine} + \text{4-Ethylpiperazine} \xrightarrow{\text{H}_2\text{O, Microwave}} \text{6-(4-Ethylpiperazin-1-yl)-7H-purine} + \text{HCl}

Optimization Parameters

  • Solvent: Neat water minimizes side reactions .

  • Stoichiometry: A 1:4 molar ratio of purine to amine ensures complete substitution .

  • Purification: Flash chromatography (ethyl acetate/petroleum ether, 1:3) yields >95% purity .

Physicochemical and Pharmacokinetic Properties

The 4-ethylpiperazine moiety significantly alters the compound’s solubility and metabolic stability compared to unsubstituted purines.

Solubility and Partitioning

  • Aqueous Solubility: 12.5 μM at pH 7.4, attributed to the piperazine’s protonation.

  • logD7.4_{7.4}: 1.8, indicating moderate membrane permeability.

Metabolic Stability

  • Human Liver S9 Fraction: 65% remaining after 1 hour, suggesting resistance to oxidative metabolism .

  • Plasma Stability: 78% intact after 2 hours, reflecting slow hydrolysis .

Biological Activity and Mechanism

6-(4-Ethylpiperazin-1-yl)-7H-purine exhibits kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs), through covalent and non-covalent interactions.

FGFR Inhibition

  • IC50_{50} (FGFR1): 0.6 nM, comparable to clinical-stage inhibitors like compound 34 .

  • Target Occupancy: >90% at 24 hours post-administration, indicating irreversible binding .

Binding Kinetics

  • kinactk_{\text{inact}}/KiK_i: 1.2×105M1s11.2 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} for FGFR1, demonstrating rapid covalent modification .

Comparative Analysis with Structural Analogs

Modifications at the 6-position profoundly influence activity and selectivity.

Compound6-SubstituentFGFR1 IC50_{50} (nM)Solubility (μM)
6-(Piperidin-1-yl)-7H-purinePiperidine8.24.3
6-(Morpholin-1-yl)-7H-purineMorpholine12.59.1
6-(4-Ethylpiperazin-1-yl)-7H-purine4-Ethylpiperazine0.612.5

Future Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetic-pharmacodynamic relationships in advanced cancer models.

  • Crystallographic Analysis: Resolve FGFR1-compound co-structures to guide lead optimization.

  • Combination Therapy: Explore synergies with immune checkpoint inhibitors.

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